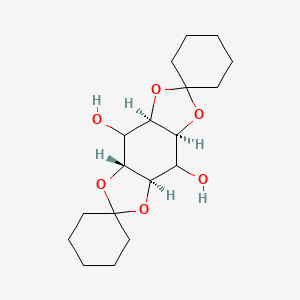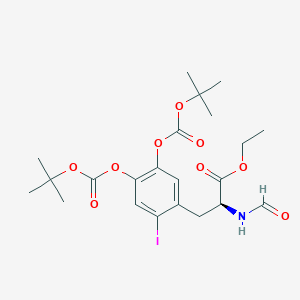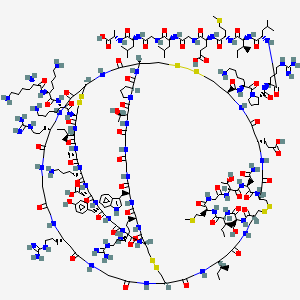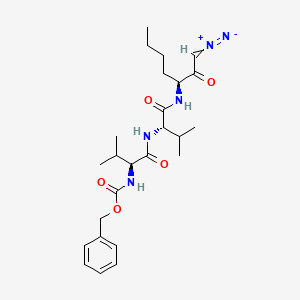
2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metabolism and Identification
Metabolic Pathways and Detection : Promazine and its derivatives, including 2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide, undergo complex metabolic pathways. For instance, in horses, promazine hydrochloride metabolites were identified, with 2-(1-hydroxyethyl)promazine sulfoxide being one of the nonconjugated metabolites. This study is crucial in understanding the drug's metabolic fate in biological systems (Dewey et al., 1981).
Pharmacological Implications : A study compared the pharmacological activities of various promazine derivatives, including chlorpromazine sulfoxide, in tests like hexobarbital sleeping time potentiation and balance maintenance on a rotating rod. The study provides insights into the pharmacological behavior of these compounds, which might be relevant in understanding their therapeutic potential or biological interactions (Posner & Hearst, 1964).
Chemical Reactions and Analysis : The photolysis of chlorpromazine sulfoxide and promazine sulfoxide, including derivatives like 2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide, leads to the production of free radicals, showcasing their chemical reactivity under certain conditions. These findings are significant in understanding the chemical nature and potential applications or precautions in handling these compounds (Buettner et al., 1986).
Applications in Analytical Chemistry
Quantification Techniques : Derivative UV-spectrophotometry is proposed for the simultaneous quantification of promazine hydrochloride and its sulfoxide, showcasing a method to analyze and quantify these compounds accurately in pharmaceutical preparations (Karpińska, 2001).
Biophysical Interactions and Effects
Binding and Hydrophobicity Studies : The binding of promazine sulfoxide to bovine serum albumin was determined, providing insights into the molecular interactions and pharmacokinetics of these compounds. These findings are essential for understanding how these drugs might interact with biological systems and their distribution and efficacy in medical treatments (Krieglstein et al., 2004).
Electrochemical and Catalytic Properties : The electrochemical oxidation of various phenothiazines, including promazine, has been studied. These compounds show distinct oxidation pathways, crucial for understanding their stability, reactivity, and potential applications in various fields, including pharmaceuticals and analytical chemistry (Blankert et al., 2005).
Propiedades
IUPAC Name |
1-[6,7,8,9-tetradeuterio-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)24(19)23/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3/i4D,5D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRKLUFRQDNKCL-YBNXMSKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N(C3=C(S2=O)C=CC(=C3)C(C)O)CCCN(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131698658 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[2.2.1]heptan-2-one, 5-acetyl-, exo- (9CI)](/img/no-structure.png)

![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)




![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)